N-Methyl-4-amino-phthalimide
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Overview
Description
N-Methyl-4-amino-phthalimide is an organic compound that contains both phthalimide and methyl groups in its chemical structure. It appears as a white crystalline solid with a melting point of approximately 200-203 degrees Celsius . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-amino-phthalimide can be synthesized through several methods. One common approach involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures . Another method is the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides using the Gabriel Synthesis . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-amino-phthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides, forming N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, potassium hydroxide (KOH), cesium carbonate (Cs2CO3)
Major Products
The major products formed from these reactions include various N-alkylated derivatives and reduced forms of the compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-4-amino-phthalimide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-Methyl-4-amino-phthalimide exerts its effects involves its interaction with molecular targets and pathways. The compound can form salts upon treatment with bases such as sodium hydroxide (NaOH), and its high acidity is due to the presence of flanking electrophilic carbonyl groups . This property allows it to participate in various chemical reactions, influencing its behavior and applications.
Comparison with Similar Compounds
N-Methyl-4-amino-phthalimide can be compared with other similar compounds, such as:
Phthalimide: A precursor in the synthesis of this compound, used in the Gabriel Synthesis.
Naphthalimide: Similar in structure but with different optical and electronic properties, used in organic light-emitting diodes (OLEDs).
Succinimide: Another cyclic imide with different reactivity and applications.
This compound stands out due to its unique combination of phthalimide and methyl groups, which confer distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
7-amino-3-methyl-2,4,3-benzodioxazepine-1,5-dione |
InChI |
InChI=1S/C9H8N2O4/c1-11-14-8(12)6-3-2-5(10)4-7(6)9(13)15-11/h2-4H,10H2,1H3 |
InChI Key |
XQMJQMIXRDONPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1OC(=O)C2=C(C=C(C=C2)N)C(=O)O1 |
Origin of Product |
United States |
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